molecular formula C22H19NO3S B2957275 (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 896068-15-8

(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2957275
CAS No.: 896068-15-8
M. Wt: 377.46
InChI Key: IZYDUKGRIQDCAW-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 3. Key structural features include:

  • Thiophen-2-ylmethylene substituent at position 2, introducing sulfur-based aromaticity.
  • Hydroxyl group at position 6, contributing to hydrogen-bonding capacity.

Properties

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S/c1-23(13-15-6-3-2-4-7-15)14-18-19(24)10-9-17-21(25)20(26-22(17)18)12-16-8-5-11-27-16/h2-12,24H,13-14H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYDUKGRIQDCAW-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a complex compound belonging to the benzofuran class, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including cytotoxic, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C24H24N2O3S\text{C}_{24}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological properties.

Biological Activity Overview

Benzofuran derivatives are known for their significant biological activities, including:

  • Cytotoxicity : Many benzofuran derivatives exhibit potent anticancer properties. For instance, studies have shown that certain derivatives induce apoptosis in cancer cell lines such as K562 human leukemia cells .
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to significantly reduce pro-inflammatory cytokines like TNF and IL-1 by substantial percentages .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties, particularly against Gram-positive bacteria .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of benzofuran derivatives on various cancer cell lines. In one study, compounds derived from benzofuran demonstrated significant apoptosis induction in K562 cells, with specific derivatives showing up to 24% apoptosis . Another study indicated that certain structural modifications enhanced cytotoxicity against A549 lung cancer cells, with viability reduction observed at concentrations as low as 64% .

CompoundCell LineViability Reduction (%)Mechanism of Action
21bK56224Apoptosis induction
29bA54964ROS generation and mitochondrial dysfunction
29cK56230Caspase activation

Anti-inflammatory Activity

Research has indicated that similar benzofuran compounds effectively manage chronic inflammatory disorders. For example, one derivative was shown to reduce TNF levels by 93.8% and IL-1 levels by 98% in macrophage cell cultures . This suggests that this compound may also possess significant anti-inflammatory properties.

Antimicrobial Studies

The antimicrobial activity of benzofuran derivatives has been documented against various pathogens. In one study, a related compound exhibited moderate activity against Gram-positive strains with MIC values ranging from 16 to 64 µg/mL . This highlights the potential for this compound to act as an antimicrobial agent.

Case Studies

  • Apoptosis Induction in Leukemia Cells : A study focused on the effects of benzofuran derivatives on K562 cells revealed that specific compounds could significantly induce apoptosis through ROS generation and mitochondrial dysfunction .
  • Anti-inflammatory Effects in Macrophages : Another study demonstrated that a similar compound effectively reduced inflammatory cytokine production in human macrophages, suggesting therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and properties of related benzofuran-3(2H)-one derivatives:

Compound Name Substituent at Position 2 Substituent at Position 7 Melting Point (°C) Key Features Reference
(Z)-7-((Benzyl(methyl)amino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one Thiophen-2-ylmethylene Benzyl(methyl)amino-methyl Not reported Sulfur-containing aromatic group; enhanced lipophilicity Target compound
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one 3-Hydroxy-4-methoxybenzylidene None 254.9–255.5 Polar substituents; high crystallinity
(Z)-7-((Diethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one 2-Methylbenzylidene Diethylamino-methyl Not reported Branched alkylamine; moderate solubility in organic solvents
(Z)-2-(2-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2-Bromobenzylidene None Not reported Electron-withdrawing bromine; potential halogen bonding
(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one Brominated benzodioxin-methylidene Butyl(methyl)amino-methyl Not reported Bulky substituent; high molecular weight (steric effects likely)
Key Observations:
  • Position 2 Substituents :
    • Thiophene (target compound) vs. bromophenyl (): Thiophene’s sulfur atom may engage in π-π stacking or charge-transfer interactions, while bromine in ’s compound could enhance binding via halogen bonds .
    • Methoxybenzylidene (): Polar groups increase melting points due to hydrogen bonding .
  • Position 7 Substituents: Benzyl(methyl)amino (target) vs. Butyl(methyl)amino (): Longer alkyl chains may reduce solubility but enhance bioavailability in lipid-rich environments .

Bioactivity Considerations

While direct data are lacking, structural parallels suggest:

  • Antimicrobial Potential: Marine actinomycetes-derived benzofuranones () often exhibit antimicrobial properties. The thiophene group in the target compound may enhance activity against Gram-negative bacteria due to improved membrane penetration .
  • Agrochemical Applications : Analogues with electron-withdrawing groups (e.g., bromine in ) could disrupt insect physiology, as seen in plant-derived bioactive compounds () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.